REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14]Cl)=[CH:9][CH:8]=1.O>C1(C)C=CC=CC=1>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][NH:1][CH2:2][CH:3]([OH:5])[CH3:4])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
1094 mL
|
Type
|
reactant
|
Smiles
|
NCC(C)O
|
Name
|
|
Quantity
|
496 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCCl
|
Name
|
mixture
|
Quantity
|
501 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCCl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
84 °C
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Type
|
CUSTOM
|
Details
|
Stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 4-L jacketed reactor, equipped with an overhead stirrer
|
Type
|
ADDITION
|
Details
|
was added dropwise over ˜80 min at an internal temperature of 84 to 99° C
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Duration
|
80 min
|
Type
|
ADDITION
|
Details
|
On completion of the addition the reaction
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Type
|
STIRRING
|
Details
|
was stirred at 90 to 95° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 85° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at 70 to 75° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
to separate at 70 to 75° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with toluene (2×500 mL) at 70 to 75° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred at that temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated to 60° C.
|
Type
|
WASH
|
Details
|
washed with water (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at 58 to 65° C
|
Type
|
CUSTOM
|
Details
|
After approximately 650 mL of distillate had been removed
|
Type
|
ADDITION
|
Details
|
fresh toluene (650 mL) was added
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(CCNCC(C)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |